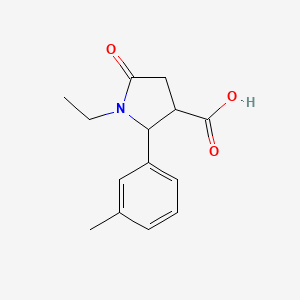
1-Ethyl-2-(3-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-Ethyl-2-(3-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid” is a complex organic compound. It contains several functional groups including an ethyl group, a 3-methylphenyl group, a pyrrolidine ring, a carbonyl group, and a carboxylic acid group .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. The “1-Ethyl-2-(3-methylphenyl)” part suggests that an ethyl group and a 3-methylphenyl group are attached to the pyrrolidine ring at the 1 and 2 positions, respectively. The “5-oxo” indicates a carbonyl group at the 5 position of the pyrrolidine ring, and the “3-carboxylic acid” suggests a carboxylic acid group attached at the 3 position .Chemical Reactions Analysis
The compound could undergo various chemical reactions depending on the conditions. For instance, the carboxylic acid group could participate in esterification or amide formation reactions. The carbonyl group could be involved in nucleophilic addition reactions. The pyrrolidine ring might undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of polar functional groups like the carboxylic acid and carbonyl groups would likely make the compound polar and potentially soluble in polar solvents .科学的研究の応用
Synthesis and Chemical Applications
Phosphine-Catalyzed Annulation :
- Ethyl 2-methyl-2,3-butadienoate, related to the compound , was used in a phosphine-catalyzed [4 + 2] annulation with N-tosylimines. This resulted in the synthesis of highly functionalized tetrahydropyridines, highlighting a method of producing complex molecules with potential pharmaceutical applications (Zhu, Lan, & Kwon, 2003).
Antibacterial Activity :
- Pyrrolopyridine analogs, synthesized from compounds similar to 1-Ethyl-2-(3-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid, exhibited antibacterial activity. This demonstrates the compound's potential in the development of new antibacterial agents (Toja, Kettenring, Goldstein, & Tarzia, 1986).
Pharmacological Applications
Enantioselective Reductions :
- Chiral bridged macrocyclic 1,4-dihydropyridines were synthesized starting from pyridine-3-5-dicarboxylic acid. This process, involving the reduction of activated carbonyl compounds, is significant for producing enantiomerically pure pharmaceuticals, showcasing the compound's relevance in stereoselective synthesis (Talma et al., 1985).
Antihypertensive Agents :
- 1,4-Dihydropyridines with carboxylic acid groups, structurally similar to the compound , have been identified as antihypertensive agents. This suggests potential cardiovascular therapeutic applications (Abernathy, 1978).
Anticancer and Antimicrobial Activity :
- Novel 5-oxopyrrolidine derivatives, related to this compound, have shown promising anticancer and antimicrobial activity, particularly against multidrug-resistant pathogens. This underscores the compound's importance in developing new therapeutic agents (Kairytė et al., 2022).
Cardiotonic Activity :
- Research on 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids, which share structural features with the compound , indicated potential cardiotonic activity. This adds another dimension to its potential therapeutic applications (Mosti et al., 1992).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-ethyl-2-(3-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-3-15-12(16)8-11(14(17)18)13(15)10-6-4-5-9(2)7-10/h4-7,11,13H,3,8H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUIOWASZZVAXFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(C(CC1=O)C(=O)O)C2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide](/img/structure/B2658658.png)
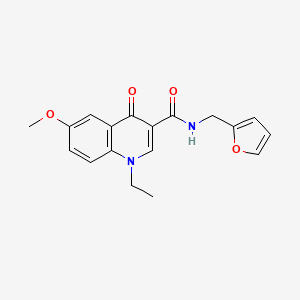
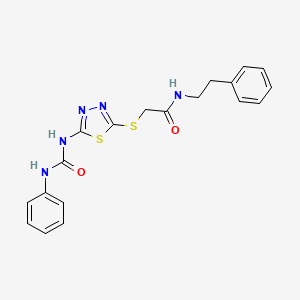

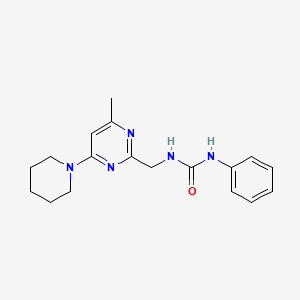
![2-[3-(4-Chlorobenzenesulfonyl)propanamido]thiophene-3-carboxamide](/img/structure/B2658666.png)
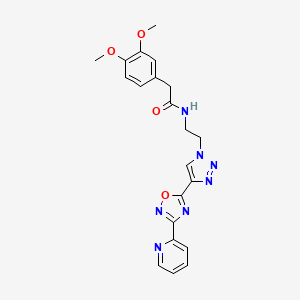
![8-chloro-1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2658668.png)
![2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methylbutyl)acetamide](/img/structure/B2658669.png)
![6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B2658671.png)
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-thienyl)acetonitrile](/img/structure/B2658672.png)
![N-[2-(cyclopentylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2658675.png)
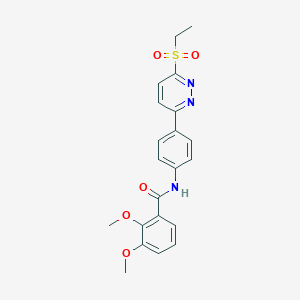
![ethyl 2-(1,6,7-trimethyl-2,4-dioxo-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2658680.png)
